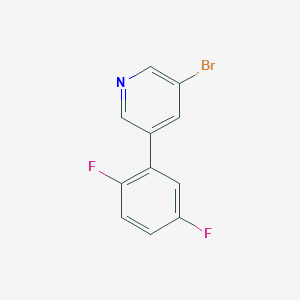

3-Bromo-5-(2,5-difluorophenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1276123-22-8 |

|---|---|

Molecular Formula |

C11H6BrF2N |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

3-bromo-5-(2,5-difluorophenyl)pyridine |

InChI |

InChI=1S/C11H6BrF2N/c12-8-3-7(5-15-6-8)10-4-9(13)1-2-11(10)14/h1-6H |

InChI Key |

ISIYTCQJCKWAGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=CN=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 2,5 Difluorophenyl Pyridine

Carbon-Carbon Coupling Strategies for Aryl-Pyridine Bond Formation

The creation of the bond between the pyridine (B92270) ring and the 2,5-difluorophenyl group is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this purpose.

The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the formation of carbon-carbon bonds between aromatic rings. This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govjocpr.com For the synthesis of 3-Bromo-5-(2,5-difluorophenyl)pyridine, a common approach involves the reaction of 3,5-dibromopyridine (B18299) with 2,5-difluorophenylboronic acid. The regioselectivity of this reaction can be controlled by the reaction conditions, often favoring monosubstitution. beilstein-journals.orgnih.gov

The general reaction scheme is as follows:

Reaction Scheme for Suzuki-Miyaura Cross-Coupling

A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and minimize side products. The choice of base and solvent system is also crucial for the efficiency of the catalytic cycle.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

| Temperature | 80-120 °C |

This table presents common conditions for Suzuki-Miyaura reactions involving bromopyridines.

While the Suzuki coupling is prevalent, other transition metal-catalyzed reactions offer alternative routes for the formation of the aryl-pyridine bond in related bromopyridines.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. beilstein-journals.orgmdpi.com In a potential synthesis of the target compound, a Heck reaction could be envisioned between 3,5-dibromopyridine and 2,5-difluorostyrene, followed by oxidation of the resulting styrenic double bond. The reaction is known for its tolerance of a wide range of functional groups. jocpr.com

Sonogashira Coupling : The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This method could be adapted to first introduce an alkynyl group at the 3-position of a bromopyridine, which can then be further manipulated to form the desired aryl group. For instance, coupling of 3,5-dibromopyridine with a protected acetylene, followed by deprotection and subsequent reactions, could lead to the target structure. rsc.org The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

Ullmann-type Reactions : The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-carbon bonds between aryl halides. wikipedia.orgbyjus.com While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. organic-chemistry.orgnih.gov An Ullmann-type coupling could potentially be employed to connect the 2,5-difluorophenyl moiety to the 3-position of a bromopyridine derivative.

Bromination and Fluorination Approaches for Pyridine Core Functionalization

An alternative synthetic strategy involves the initial formation of the 3-(2,5-difluorophenyl)pyridine (B13225543) core, followed by the regioselective introduction of the bromine atom at the 5-position.

The direct bromination of 3-arylpyridines can be a challenging task due to the directing effects of both the pyridine nitrogen and the aryl substituent. However, regioselective bromination can be achieved using specific brominating agents and controlling the reaction conditions. N-bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of aromatic and heteroaromatic compounds. commonorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction often proceeds via an electrophilic aromatic substitution mechanism. nih.gov The presence of an aryl group at the 3-position of the pyridine ring would likely direct the incoming electrophile to the 5-position.

Table 2: Common Reagents for Regioselective Bromination

| Reagent | Abbreviation | Typical Use |

| N-Bromosuccinimide | NBS | Selective bromination of activated and deactivated aromatic rings. chadsprep.com |

| Bromine | Br₂ | Direct bromination, often in the presence of a Lewis acid. |

This table highlights common reagents used for the regioselective bromination of aromatic compounds.

The reaction can be carried out in a variety of solvents, and the use of a radical initiator may be necessary in some cases. commonorganicchemistry.com

Multicomponent Reaction Pathways for Pyridine Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govekb.eg The synthesis of substituted pyridines can be achieved through various MCRs, such as the Hantzsch pyridine synthesis and its modifications. nih.gov

While a direct one-pot synthesis of this compound via an MCR is not explicitly documented, the general principles can be applied to construct the 3-aryl-5-halopyridine scaffold. For example, a reaction involving an enone, an active methylene (B1212753) compound, and an ammonia (B1221849) source could potentially be designed to form a dihydropyridine (B1217469) intermediate, which can then be oxidized and further functionalized to yield the target compound. buketov.edu.kzbuketov.edu.kz These methods provide a convergent and often more sustainable route to highly substituted pyridine derivatives. researchgate.net

Chemical Reactivity and Derivatization Pathways of 3 Bromo 5 2,5 Difluorophenyl Pyridine

Reactivity of the Bromine Atom as a Leaving Group

The bromine atom at the C-3 position of the pyridine (B92270) ring is the most versatile functional handle for derivatization. Its character as a good leaving group, attached to an electron-deficient aromatic system, makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Br bond of 3-Bromo-5-(2,5-difluorophenyl)pyridine is an excellent electrophilic partner for these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu this compound is expected to readily undergo Suzuki coupling with various aryl- and heteroarylboronic acids to yield 3,5-disubstituted pyridine derivatives. The reaction typically proceeds with high yields and tolerates a wide range of functional groups on the boronic acid partner. nih.gov

Table 1: Representative Conditions for Suzuki Coupling of Bromo-pyridines Data is based on typical conditions reported for analogous 3-bromopyridine (B30812) substrates.

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |

| Ligand | PPh3, SPhos, XPhos, dppf (often integral to the catalyst) |

| Base | K2CO3, Cs2CO3, K3PO4, Na2CO3 |

| Solvent | Dioxane/H2O, Toluene, DMF, DME |

| Temperature | 80-120 °C |

Heck Reaction: The Heck reaction facilitates the formation of a new C-C bond by coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org It is anticipated that this compound would react with various alkenes, such as styrenes or acrylates, under palladium catalysis to produce 3-alkenyl-5-(2,5-difluorophenyl)pyridine derivatives. The reaction typically requires a palladium source and a base to neutralize the hydrogen halide generated during the catalytic cycle. nih.govyoutube.com

Table 2: Representative Conditions for Heck Reaction of Bromo-pyridines Data is based on typical conditions reported for analogous aryl bromide substrates.

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(OAc)2, PdCl2 |

| Ligand | PPh3, P(o-tolyl)3, or ligandless (for activated substrates) |

| Base | Et3N, K2CO3, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 100-140 °C |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an aryl halide and a primary or secondary amine. libretexts.orgwikipedia.org The C-Br bond in the target molecule is well-suited for this transformation, enabling the synthesis of a wide array of 3-amino-5-(2,5-difluorophenyl)pyridine derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical and depends on the nature of the amine coupling partner. nih.govorganic-chemistry.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines Data is based on typical conditions reported for analogous heteroaryl bromide substrates.

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 |

| Ligand | BINAP, XPhos, RuPhos, tBuXPhos |

| Base | NaOtBu, K3PO4, Cs2CO3, LHMDS |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Pyridine rings are inherently electron-deficient, which makes them more susceptible to SNAr than benzene. The reaction is most favorable at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.comnih.gov

The bromine atom in this compound is at the C-3 position (meta to the nitrogen). Direct SNAr at this position is significantly more difficult because the stabilizing resonance structure involving the nitrogen atom is not possible. youtube.com Therefore, displacement of the bromine by common nucleophiles (e.g., alkoxides, amines) via a standard SNAr mechanism would likely require harsh reaction conditions (high temperatures and pressures) or the presence of additional strong electron-withdrawing groups on the ring, which are absent in this molecule. Consequently, cross-coupling reactions are the preferred method for functionalizing the C-3 position.

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base. This reactivity enables direct functionalization at the nitrogen center, which in turn can modify the electronic properties and subsequent reactivity of the entire ring system.

A primary transformation is N-oxidation . Treatment of pyridines with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid readily converts them to the corresponding pyridine N-oxides. arkat-usa.orgumich.edu The resulting N-oxide of this compound would exhibit altered reactivity. The N-O bond introduces significant electron-donating character through resonance, activating the C-2 and C-4 positions for electrophilic substitution (e.g., nitration), while the inductive effect of the N-oxide group further activates the C-2 and C-4 positions for nucleophilic attack. scripps.eduresearchgate.net

Another common reaction is N-alkylation . The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. This transformation places a permanent positive charge on the nitrogen atom, making the pyridine ring highly electron-deficient and exceptionally activated for nucleophilic attack, particularly at the C-2 and C-6 positions.

Chemical Transformations Involving the Difluorophenyl Substituent

The 2,5-difluorophenyl group is generally a stable and relatively inert component of the molecule under typical synthetic conditions used to modify the bromopyridine core. The carbon-fluorine bond is very strong, and fluoride (B91410) is a poor leaving group for nucleophilic aromatic substitution unless the ring is activated by multiple, powerful electron-withdrawing groups.

Given the presence of the much more reactive C-Br bond on the pyridine ring, selective chemical transformation of the difluorophenyl moiety is challenging. Reactions such as nucleophilic substitution of the fluorine atoms would require extremely harsh conditions and would likely not be chemoselective. Similarly, C-H functionalization of the difluorophenyl ring would be difficult to control in the presence of the more reactive pyridine system. Therefore, the 2,5-difluorophenyl group primarily serves as a stable substituent that modifies the steric and electronic properties of the molecule, rather than a site for further derivatization.

Spectroscopic and Structural Characterization of 3 Bromo 5 2,5 Difluorophenyl Pyridine

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 3-Bromo-5-(2,5-difluorophenyl)pyridine by analyzing the vibrations of its constituent atoms.

The FT-IR spectrum of this compound was recorded to identify its functional groups and characteristic vibrational modes. The aromatic C-H stretching vibrations are observed at 3088 cm⁻¹. The characteristic stretching vibrations of the aromatic C=C bonds in the pyridine (B92270) and phenyl rings appear in the range of 1592-1421 cm⁻¹.

Key vibrations include those for C-H in-plane bending, identified at 1278 cm⁻¹ and 1222 cm⁻¹. The presence of the fluorine substituents is confirmed by a strong C-F stretching band at 1137 cm⁻¹. The C-Br stretching vibration is assigned to the peak at 1025 cm⁻¹. Finally, C-H out-of-plane bending vibrations are noted at 877 cm⁻¹ and 822 cm⁻¹. A broad peak at 3433 cm⁻¹ is attributed to the O-H stretching of trace moisture in the KBr pellet used for the analysis.

Table 1: FT-IR Spectral Data for this compound

Complementing the FT-IR data, the FT-Raman spectrum provides further details on the vibrational modes. The aromatic C-H stretching is observed at 3087 cm⁻¹. The aromatic C=C stretching vibrations are prominent at 1593 cm⁻¹ and 1561 cm⁻¹. The C-H in-plane bending and C-F stretching vibrations are found at 1278 cm⁻¹ and 1138 cm⁻¹, respectively. The C-Br stretch is located at 1026 cm⁻¹, and a C-H out-of-plane bending mode is seen at 878 cm⁻¹.

Table 2: FT-Raman Spectral Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum, recorded in CDCl₃, provides detailed information about the proton environments in the molecule. The protons on the pyridine ring (Py) resonate at distinct downfield shifts. The H-2 proton appears as a doublet at 8.70 ppm with a coupling constant (J) of 1.5 Hz. The H-6 proton is observed as a doublet at 8.57 ppm (J=2.0 Hz), and the H-4 proton appears as a triplet at 8.09 ppm (J=2.0 Hz).

The protons on the difluorophenyl ring (Ph) are observed further upfield. The H-3' and H-4' protons appear as a multiplet in the range of 7.24-7.16 ppm, while the H-6' proton is a multiplet between 7.12-7.08 ppm.

Table 3: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons attached to fluorine atoms show characteristic splitting. The C-2' carbon resonates at 159.2 ppm and appears as a doublet with a large coupling constant of 246.3 Hz due to the directly attached fluorine. Similarly, the C-5' carbon is observed as a doublet at 157.2 ppm (J=250.0 Hz).

The carbons of the pyridine ring are found at 151.0 ppm (C-6), 148.1 ppm (C-2), 140.4 ppm (C-4), 132.5 ppm (C-5), and 120.9 ppm (C-3). The remaining carbons of the difluorophenyl ring appear at 126.7 ppm (C-1', doublet, J=13.8 Hz), 118.0 ppm (C-3', doublet of doublets, J=20.0, 5.0 Hz), 117.3 ppm (C-4', doublet of doublets, J=25.0, 3.8 Hz), and 112.5 ppm (C-6', doublet of doublets, J=26.3, 8.8 Hz).

Table 4: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Experimental data for the ¹⁹F NMR spectroscopy of this compound were not available in the surveyed literature. This technique would be expected to show two distinct signals for the non-equivalent fluorine atoms on the phenyl ring, with chemical shifts and coupling patterns providing further confirmation of the structure.

Table of Compounds Mentioned

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation patterns. For this compound (C₁₁H₆BrF₂N), the analysis would reveal the molecular ion and characteristic fragment ions.

The molecular ion peak (M⁺) is expected to show a distinctive isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecular weight of the compound with each bromine isotope.

Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway involves the initial loss of the bromine radical (•Br), a good leaving group, to form a stable phenylpyridine cation. Subsequent fragmentation could involve the expulsion of a neutral difluorocarbene (:CF₂) molecule from the difluorophenyl ring, a process observed in the mass spectra of other polyfluorophenyl compounds. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₁₁H₆⁷⁹BrF₂N]⁺ | 269 | Molecular ion peak with ⁷⁹Br |

| [C₁₁H₆⁸¹BrF₂N]⁺ | 271 | Molecular ion peak with ⁸¹Br |

| [C₁₁H₆F₂N]⁺ | 190 | Fragment ion after loss of •Br |

| [C₁₀H₆N]⁺ | 128 | Fragment ion after loss of •Br and :CF₂ |

Note: This data is predictive and based on the chemical structure and known fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be characterized by absorptions arising from its conjugated π-electron system, which includes the pyridine and difluorophenyl rings.

The primary electronic transitions observed in molecules with such chromophores are π → π* and n → π* transitions. uzh.chtanta.edu.eg

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org They are typically high-energy transitions resulting in strong absorption bands, often in the 200-400 nm range for aromatic systems. libretexts.orglibretexts.org The extended conjugation between the two aromatic rings in this compound would lower the energy gap, shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to the individual, unsubstituted rings. libretexts.org

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen atom, to a π antibonding orbital. uzh.ch These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions. uzh.ch

The absorption maxima (λmax) are influenced by substituents and the solvent. The bromo and difluoro groups can act as auxochromes, modifying the absorption intensity and wavelength.

Table 2: Expected UV-Vis Absorption Data and Electronic Transitions

| Expected λmax Range (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| 250 - 290 | High | π → π | Conjugated Phenyl-Pyridine System |

| 300 - 340 | Low | n → π | Pyridine Ring (Nitrogen lone pair) |

Note: The exact λmax and ε values are dependent on the solvent and experimental conditions.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

For this compound, a successful single-crystal XRD analysis would yield a set of crystallographic data. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). researchgate.net The analysis would also reveal the dihedral angle between the pyridine and the difluorophenyl rings, which is a critical parameter of the molecule's conformation. Intermolecular interactions, such as halogen bonding or π-π stacking, that stabilize the crystal packing could also be identified. nih.govsemanticscholar.org

Although a specific crystal structure for this compound is not available in the searched literature, the table below illustrates the type of data that would be obtained from such an analysis, based on data for similar aromatic compounds. nih.gov

Table 3: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₁H₆BrF₂N | Empirical formula of the compound |

| Formula Weight | 270.08 g/mol | Molecular weight of the compound |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| a (Å) | ~8.5 | Unit cell dimension |

| b (Å) | ~5.4 | Unit cell dimension |

| c (Å) | ~20.1 | Unit cell dimension |

| β (°) | ~95.5 | Unit cell angle |

| Volume (ų) | ~915 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: These values are illustrative and represent typical data for a small organic molecule. Actual experimental data would be required for confirmation.

Computational and Theoretical Investigations of 3 Bromo 5 2,5 Difluorophenyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the properties of organic molecules like 3-Bromo-5-(2,5-difluorophenyl)pyridine.

Geometry Optimization and Electronic Structure Analysis

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the equilibrium geometry. nih.gov This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The optimized structure would reveal a non-planar conformation. The dihedral angle between the pyridine (B92270) and the 2,5-difluorophenyl rings is of particular interest, as it is dictated by the balance between the steric hindrance from the ortho-fluorine atom and the electronic effects favoring conjugation. nih.gov In similar biphenyl (B1667301) systems, the equilibrium dihedral angle is typically twisted, often around 45°, to alleviate steric repulsion between ortho substituents, while still allowing for some degree of π-conjugation. ic.ac.ukresearchgate.netlibretexts.org The presence of substituents like bromine and fluorine is also expected to induce subtle changes in the bond lengths and angles of the pyridine and phenyl rings compared to their unsubstituted parent molecules. kfupm.edu.sa

The electronic structure is significantly influenced by the electronegative halogen substituents. The bromine atom on the pyridine ring and the two fluorine atoms on the phenyl ring act as electron-withdrawing groups through inductive effects. This electronic perturbation alters the charge distribution across the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar structures calculated with DFT methods.

| Parameter | Predicted Value |

|---|---|

| C-C (Pyridine Ring) Bond Length | ~1.39 Å |

| C-N (Pyridine Ring) Bond Length | ~1.34 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| Inter-ring C-C Bond Length | ~1.49 Å |

| Pyridine-Phenyl Dihedral Angle | ~40-50° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the π-systems of both the pyridine and the difluorophenyl rings. nih.gov The LUMO, conversely, would be distributed over the electron-deficient parts of the molecule, also encompassing the aromatic rings. researchgate.net The presence of the electronegative bromine and fluorine atoms would lower the energies of both the HOMO and LUMO compared to unsubstituted parent compounds. kfupm.edu.sa The calculated HOMO-LUMO gap for a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, was found to be 4.343 eV, providing a reasonable estimate for the title compound. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical data based on DFT calculations for analogous halogenated aromatic compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), blue indicates regions of positive electrostatic potential (electron-deficient, attractive to nucleophiles), and green represents neutral potential. preprints.org

In the MEP map of this compound, the most negative potential (red) is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. uni-muenchen.de The fluorine atoms will also contribute to regions of negative potential. Conversely, the hydrogen atoms of the pyridine and phenyl rings will exhibit positive potential (blue). A significant feature for this molecule would be the presence of a region of positive electrostatic potential on the bromine atom along the C-Br bond axis, known as a "σ-hole". preprints.orgmdpi.com This positive region enables the bromine atom to act as a halogen bond donor. researchgate.net

Analysis of Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of molecules. This compound is capable of participating in several types of non-covalent interactions.

Halogen Bonding: The aforementioned σ-hole on the bromine atom allows it to form halogen bonds with electron donors (Lewis bases). researchgate.net

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming interactions with protic solvents or other molecules containing acidic hydrogens.

π-π Stacking: The aromatic nature of both the pyridine and difluorophenyl rings allows for π-π stacking interactions, which are important for crystal packing and the stability of molecular aggregates. mdpi.com

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of electronegative atoms, leading to dipole-dipole interactions.

Computational methods can quantify the strength and nature of these interactions, providing insight into the solid-state structure and binding properties of the molecule.

Potential Energy Surface (PES) Scanning and Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the pyridine and difluorophenyl rings. A Potential Energy Surface (PES) scan can be performed computationally to explore the energy landscape of this rotation. nih.gov By systematically changing the dihedral angle between the two rings and optimizing the rest of the molecular geometry at each step, a profile of energy versus dihedral angle can be generated.

The PES scan for this molecule would likely show two energy minima corresponding to the twisted, enantiomeric conformations. ic.ac.uklibretexts.org The planar conformations (0° and 180° dihedral angles) would represent energy maxima (transition states) due to significant steric repulsion between the ortho-fluorine atom and the atoms on the pyridine ring. nih.govlibretexts.org The energy barrier to rotation determines the rate of interconversion between the stable conformers at a given temperature.

Table 3: Hypothetical Potential Energy Profile for Inter-ring Rotation This table illustrates a plausible energy profile based on studies of similar biaryl systems.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | ~5.0 | Planar (Transition State) |

| 45 | 0.0 | Twisted (Energy Minimum) |

| 90 | ~2.0 | Perpendicular |

| 135 | 0.0 | Twisted (Energy Minimum) |

| 180 | ~4.5 | Planar (Transition State) |

Quantum Chemical Investigations on Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study potential synthetic transformations or metabolic pathways. For example, the Suzuki-Miyaura coupling reaction is a common method for forming C-C bonds with aryl halides. DFT calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These predictions are crucial for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the framework of DFT, is the most common and reliable approach for this purpose. nih.gov Calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). physchemres.orgresearchgate.net To enhance accuracy, the calculations are often carried out in a simulated solvent environment, using models like the Polarizable Continuum Model (PCM), to mimic experimental conditions. nih.gov

The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), using the following equation: δ_sample = σ_TMS - σ_sample. For more precise results, empirical scaling factors derived from benchmarking studies on similar molecules can be applied. nih.govnrel.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Bromophenylpyridine Analog This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Atom Position | Chemical Shift (ppm) | Atom Position | Chemical Shift (ppm) |

| H2 | 8.65 | C2 | 150.2 |

| H4 | 8.10 | C3 | 121.5 |

| H6 | 8.80 | C4 | 138.0 |

| H3' | 7.20 | C5 | 135.8 |

| H4' | 7.15 | C6 | 148.9 |

| H6' | 7.30 | C1' | 136.5 |

| C2' | 160.1 (C-F) | ||

| C3' | 117.5 | ||

| C4' | 124.0 | ||

| C5' | 158.9 (C-F) | ||

| C6' | 119.3 |

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational spectra are essential for assigning the various vibrational modes of a molecule. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. core.ac.uknih.gov These calculations provide the wavenumbers and intensities of IR and Raman bands. nih.gov

However, theoretical harmonic frequencies are often higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this systematic overestimation, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals). nih.govnih.gov A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. scielo.org.za

Table 2: Predicted Vibrational Frequencies for a Representative Bromophenylpyridine Analog This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |

|---|---|---|---|

| 3105 | High | Medium | Aromatic C-H stretch |

| 1580 | High | High | Pyridine ring C=C/C=N stretch |

| 1470 | Medium | High | Phenyl ring C=C stretch |

| 1250 | Very High | Low | C-F stretch |

| 1120 | Medium | Medium | In-plane C-H bend |

| 830 | High | Low | Out-of-plane C-H bend |

| 650 | Low | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netrsc.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) in the UV-Vis spectrum. The calculations also provide the oscillator strength (f), which is related to the intensity of the absorption band. scielo.org.za

These computations help in assigning the electronic transitions, which are typically of the π → π* and n → π* type for aromatic heterocyclic compounds. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the electronic structure and the nature of the absorption bands. nih.govmdpi.com

Table 3: Predicted UV-Vis Absorption Data for a Representative Bromophenylpyridine Analog This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.

| Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 4.55 | 272 | 0.35 | HOMO -> LUMO (π -> π) |

| 5.10 | 243 | 0.21 | HOMO-1 -> LUMO (π -> π) |

| 5.62 | 221 | 0.15 | HOMO -> LUMO+1 (π -> π*) |

Advanced Applications and Materials Chemistry Utilizing 3 Bromo 5 2,5 Difluorophenyl Pyridine

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a bromine atom on the pyridine (B92270) ring of 3-Bromo-5-(2,5-difluorophenyl)pyridine makes it an exceptionally useful intermediate in complex organic synthesis. It is primarily employed as a key substrate in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Notably, it is an ideal candidate for the Suzuki-Miyaura reaction. harvard.edu This palladium-catalyzed reaction couples the bromopyridine with various organoboron compounds, such as arylboronic acids, to form new biaryl structures. researchgate.netresearchgate.net This capability is crucial for synthesizing complex molecular frameworks that are often the core of pharmaceuticals, agrochemicals, and functional materials. harvard.edu The reactivity of the C-Br bond allows for its selective transformation while leaving the other parts of the molecule intact, enabling intricate and controlled synthetic pathways.

The table below illustrates the utility of bromopyridine compounds in Suzuki-Miyaura cross-coupling, a reaction for which this compound is a prime substrate.

| Reaction Type | Catalyst System (Typical) | Substrate 1 | Substrate 2 (Example) | Product Type |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Phosphine (B1218219) Ligand | 3-Bromo-5-(aryl)pyridine | Arylboronic Acid | 3,5-Diarylpyridine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Buchwald Ligand | 3-Bromo-5-(aryl)pyridine | Amine (e.g., Morpholine) | 3-Amino-5-(aryl)pyridine |

| Stille Coupling | PdCl₂(PPh₃)₂ | 3-Bromo-5-(aryl)pyridine | Organostannane | 3-Aryl-5-(aryl)pyridine |

This table presents typical reaction types where this compound serves as a versatile building block.

Precursor for Ligands in Transition Metal Catalysis

The structure of this compound is an excellent starting point for the synthesis of specialized ligands used in transition metal catalysis. The pyridine nitrogen atom provides a natural coordination site for metal ions, while the bromine atom serves as a chemical handle for elaboration into more complex, often multidentate, ligand systems. nih.govnih.gov

A common strategy involves using palladium-catalyzed reactions, such as Suzuki or Stille couplings, to link the 3-bromo position to other heterocyclic rings like pyridine or quinoline. mdpi.compreprints.org This approach leads to the formation of bipyridine and terpyridine-type ligands. arkat-usa.org These multidentate ligands are highly valued in coordination chemistry for their ability to form stable complexes with a variety of transition metals, including palladium, iridium, and copper. nih.govscience.gov The electronic properties of the resulting metal complexes can be finely tuned by the substituents on the ligand; in this case, the electron-withdrawing 2,5-difluorophenyl group can significantly influence the catalytic activity and stability of the final complex. nih.gov

Development of Luminescent Complexes and Optoelectronic Materials

Derivatives of this compound are incorporated into the design of advanced optoelectronic materials, particularly as ligands for phosphorescent iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs). analis.com.my The fluorophenylpyridine moiety is a critical component in many highly efficient light-emitting materials. rsc.org

The synthesis of these materials typically involves the initial preparation of a cyclometalating ligand from the parent bromopyridine, which is then reacted with an iridium source. nih.gov The presence of fluorine atoms on the phenyl ring has a profound effect on the photophysical properties of the resulting Ir(III) complex. rsc.org Fluorination tends to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which often results in a blue-shift of the emission wavelength, pushing it towards the green and blue regions of the spectrum. analis.com.myrsc.org This tunability is essential for creating full-color displays. Complexes containing 2-(2,4-difluorophenyl)pyridine (B1338927) ligands, which are structurally similar, are known to be highly effective green-to-blue emitters. analis.com.mynih.gov

The table below summarizes the photophysical properties of representative Iridium(III) complexes featuring fluorophenylpyridine ligands, illustrating the type of performance achievable with scaffolds derived from this compound.

| Complex Structure (Example) | Emission Color | Emission Max (λem) | Photoluminescence Quantum Yield (PLQY) |

| Ir(dfppy)₂acac | Green | ~521 nm | High |

| Ir(dfppy)₃ | Sky Blue | ~478 nm | High |

| [Ir(dfppy)₂(μ-Cl)]₂ | (Dimer Precursor) | N/A | N/A |

Data are representative of complexes containing the 2-(difluorophenyl)pyridine (dfppy) moiety, which demonstrates the functional role of the core structure. rsc.orgnih.gov

Intermediates in the Synthesis of Agrochemicals

Halogenated and trifluoromethyl-substituted pyridines are established and vital structural motifs in the agrochemical industry. nih.gov These compounds serve as key intermediates for a range of modern fungicides, herbicides, and insecticides due to their metabolic stability and ability to interact with biological targets. uni-muenster.de The this compound scaffold combines several features—a pyridine core, a reactive bromine site, and a fluorinated phenyl ring—that are desirable for the discovery of new crop protection agents.

Synthetic pathways for fungicides such as propiconazole (B1679638) and thiazopyr (B54509) often involve the coupling of a halogenated heterocyclic intermediate with other functional groups. nih.govtudublin.ie The difluoromethyl group, in particular, is known to be important for the efficacy of certain agrochemicals. uni-muenster.de While direct synthesis of a commercial agrochemical from this specific starting material is not prominently documented, its structure makes it a highly valuable intermediate for research and development programs aimed at creating next-generation agrochemicals with improved efficacy and environmental profiles.

Scaffolds for Pharmaceutical Intermediates and Drug Discovery

The difluorophenylpyridine core is a privileged scaffold in medicinal chemistry, appearing in a number of advanced therapeutic agents. This compound serves as a key building block for such compounds, particularly in the fields of antifungal agents and kinase inhibitors.

A prominent example is the synthesis of Oteseconazole, an FDA-approved selective inhibitor of fungal CYP51 used for treating recurrent vulvovaginal candidiasis. nih.gov The synthesis of Oteseconazole involves the coupling of a bromopyridine intermediate with a difluorophenyl unit, highlighting the central role of this specific chemical architecture. newdrugapprovals.orgresearchgate.net Although the exact synthetic routes may vary, the fundamental strategy relies on intermediates structurally related to this compound. newdrugapprovals.orggoogle.com

Furthermore, the aminopyridine scaffold, which can be readily synthesized from its brominated precursor, is a well-known framework for the development of protein kinase inhibitors. nih.gov Kinases are crucial targets in oncology and inflammatory diseases. ed.ac.uk The development of potent and selective inhibitors for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) has utilized aminopyridine derivatives bearing difluorophenol groups, demonstrating the utility of this structural class in targeting important enzymes. nih.gov

| Therapeutic Area | Target Class / Drug Example | Role of the Core Scaffold |

| Antifungal | Fungal CYP51 Inhibitor (e.g., Oteseconazole) | Central structural component linking the pyridine and difluorophenyl moieties. nih.govresearchgate.net |

| Oncology / Neurology | Protein Kinase Inhibitor (e.g., VRK1/VRK2 Inhibitors) | Serves as the core scaffold for attaching substituents that interact with the kinase active site. nih.gov |

Integration into Supramolecular Architectures

The presence of halogen atoms (bromine and fluorine) and aromatic systems in this compound makes it a compelling candidate for applications in crystal engineering and supramolecular chemistry. The formation of ordered, non-covalent assemblies is governed by specific intermolecular interactions.

Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is a key driving force in the self-assembly of such molecules. The bromine atom on the pyridine ring can form N⋯Br or O⋯Br halogen bonds. Crystal structures of related compounds, such as tetrabromo-bipyridine, reveal extensive networks of N⋯Br and Br⋯Br interactions that dictate the solid-state packing. mdpi.com Similarly, the polarized fluorine atoms can participate in hydrogen bonding and other weak interactions. These directional forces, combined with π-π stacking between the pyridine and phenyl rings, can be exploited to construct well-defined one-, two-, or three-dimensional supramolecular networks. nih.govacs.org

Functional Materials and Polymer Synthesis

Fluorinated polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and unique electronic properties, such as low dielectric constants. nih.gov this compound can serve as a precursor to monomers for the synthesis of such advanced functional polymers.

Through chemical modification, for instance, by converting the bromine atom to an amine or hydroxyl group via reactions like the Buchwald-Hartwig amination, the molecule can be transformed into a difunctional monomer. This monomer can then be incorporated into polymer backbones, such as polyimides or polyethers, through step-growth polymerization. researchgate.net The inclusion of the rigid, fluorinated pyridine moiety into the polymer chain is expected to enhance its thermal properties (e.g., glass transition temperature) and hydrophobicity while lowering its dielectric constant, making the resulting materials suitable for applications in microelectronics and aerospace. nih.govresearchgate.net

Future Research Directions and Methodological Advancements

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-arylpyridines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic pathways to 3-Bromo-5-(2,5-difluorophenyl)pyridine.

One promising area is the advancement of catalytic C-H activation . This approach offers a more atom-economical alternative to traditional cross-coupling reactions by directly forming the C-C bond between the pyridine (B92270) and the difluorophenyl ring, thus avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of pyridines has emerged as a powerful tool, and future work could focus on developing catalysts that are more selective, active, and tolerant of the functional groups present in the target molecule.

Another key direction is the implementation of flow chemistry . Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated optimization and scale-up. The development of a continuous flow synthesis for this compound could lead to a more efficient, reproducible, and scalable manufacturing process. This would be particularly beneficial for producing this compound in larger quantities for potential industrial applications.

Furthermore, the principles of green chemistry will continue to guide the development of new synthetic routes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. Research into catalytic systems that can operate under milder conditions and in environmentally benign solvents will be crucial for minimizing the environmental footprint of synthesizing this and related compounds.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding the design of new functional materials. For this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) studies on substituted bipyridines have demonstrated that the nature and position of substituents significantly influence the electronic and structural properties of the molecule. Similar DFT calculations can be applied to this compound to predict its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining its potential use in organic electronics. The molecular electrostatic potential (MEP) can also be calculated to identify reactive sites and predict intermolecular interactions.

The field of predictive chemistry leverages machine learning and artificial intelligence to forecast the properties and behavior of molecules. By training algorithms on large datasets of known compounds, it is possible to predict the characteristics of novel molecules like this compound with increasing accuracy. This in silico approach can accelerate the discovery of new materials by screening vast chemical spaces for candidates with desired properties, such as specific electronic or optical characteristics.

For material design , computational modeling can be used to simulate how this compound might behave as a building block in larger systems. For instance, its potential as a ligand in metal-organic frameworks (MOFs) or as a component in organic light-emitting diodes (OLEDs) can be explored through molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations. These simulations can predict the resulting material's structure, stability, and functional properties, thereby guiding experimental efforts.

| Computational Method | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) | Prediction of electronic properties for applications in organic electronics and reactivity. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding the behavior of the molecule in different environments and its packing in the solid state. |

| Machine Learning (ML) | Quantitative Structure-Property Relationships (QSPR) | High-throughput screening of derivatives for desired properties. |

Diversification of Applications in Emerging Technologies

The unique combination of a pyridine ring, a difluorophenyl group, and a bromine atom in this compound suggests its potential for a variety of applications in emerging technologies.

In the field of organic electronics , pyridine-based materials are being explored for use in organic light-emitting diodes (OLEDs) due to their electron-transporting properties. The difluorophenyl group can enhance the electron-accepting character of the molecule and improve device stability. The bromine atom provides a convenient handle for further functionalization, allowing for the fine-tuning of the molecule's electronic and photophysical properties. Future research could involve synthesizing derivatives of this compound and evaluating their performance in OLED devices.

Functional materials based on bipyridine derivatives, such as metal-organic frameworks (MOFs) and coordination polymers, have shown promise in areas like gas storage, catalysis, and sensing. The nitrogen atom of the pyridine ring in this compound can coordinate to metal centers, making it a potential building block for such materials. The fluorinated and brominated phenyl ring could impart specific properties to the resulting framework, such as altered porosity or catalytic activity.

In medicinal chemistry , the pyridine scaffold is a common feature in many pharmaceuticals. The presence of fluorine atoms can often enhance the metabolic stability and bioavailability of a drug molecule. The 3-bromo-5-arylpyridine motif is a key structural element in a number of biologically active compounds. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates.

| Emerging Technology | Potential Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material or host material. | Pyridine ring, difluorophenyl group. |

| Metal-Organic Frameworks (MOFs) | Organic linker or ligand. | Pyridine nitrogen for coordination. |

| Medicinal Chemistry | Intermediate for drug synthesis. | Pyridine scaffold, fluorine atoms for metabolic stability. |

Methodological Developments in Spectroscopic Characterization

As the synthesis and applications of this compound and its derivatives are explored, advanced spectroscopic techniques will be essential for their thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range. Advanced NMR techniques, such as two-dimensional correlation experiments (e.g., ¹H-¹⁹F HETCOR), can provide detailed information about the through-bond and through-space relationships between fluorine and hydrogen atoms, aiding in unambiguous structure determination.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, which can provide valuable structural information, particularly for distinguishing between isomers.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of this compound or its derivatives would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking. This information is invaluable for understanding its physical properties and for computational modeling.

Vibrational spectroscopy , including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques can be used to identify functional groups and to study the effects of substitution on the vibrational frequencies of the pyridine and phenyl rings. Computational calculations can be used to predict the vibrational spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes.

| Spectroscopic Technique | Information Provided | Advancement for this compound |

| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine atoms. | Detailed structural elucidation and conformational analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. | Unambiguous confirmation of the molecular formula. |

| X-ray Crystallography | Three-dimensional molecular structure. | Precise bond lengths, angles, and intermolecular interactions. |

| Vibrational Spectroscopy (IR/Raman) | Molecular vibrations and functional groups. | Understanding the impact of substituents on the molecular framework. |

Q & A

What synthetic methodologies are optimal for preparing 3-Bromo-5-(2,5-difluorophenyl)pyridine?

Basic: The compound is synthesized via Suzuki-Miyaura cross-coupling , which couples a halogenated pyridine (e.g., 3,5-dibromopyridine) with a fluorophenylboronic acid derivative under Pd catalysis. Key parameters include ligand choice (e.g., triphenylphosphine), solvent (e.g., toluene/water mixture), and temperature (80–100°C) to achieve yields >70% .

Advanced: To optimize regioselectivity in the presence of multiple reactive sites, computational pre-screening of coupling partners using DFT (B3LYP/6-311+G(d,p)) can predict electronic and steric effects. For example, the electron-withdrawing fluorine substituents on the phenyl ring direct coupling to the 5-position of pyridine .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Basic: Single-crystal XRD provides unambiguous confirmation of the molecular geometry, including bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the pyridine and fluorophenyl rings (~15–25°) . Experimental FT-IR and UV-Vis spectra are validated against DFT-simulated spectra (B3LYP/6-311+G(d,p)) to confirm functional groups and electronic transitions .

Advanced: Discrepancies between experimental and calculated spectra (e.g., UV-Vis peak shifts >10 nm) may arise from solvent effects or approximations in DFT. TD-DFT with explicit solvent models (e.g., PCM) or higher basis sets (e.g., def2-TZVP) improves accuracy .

What electronic and nonlinear optical (NLO) properties make this compound promising for materials science?

Basic: The compound exhibits enhanced NLO activity (first hyperpolarizability, β: ~3.5×10⁻³⁰ esu) compared to urea, attributed to π-conjugation between the pyridine and fluorophenyl groups. Frontier molecular orbital (FMO) analysis reveals a low HOMO-LUMO gap (~4.2 eV), facilitating charge transfer .

Advanced: To amplify NLO response, substituent engineering (e.g., replacing Br with stronger electron-withdrawing groups like NO₂) or crystal engineering (e.g., co-crystallization with polar solvents) can modulate dipole alignment. Two-state model calculations correlate β with intramolecular charge-transfer transitions .

How do crystallographic data inform the compound’s supramolecular interactions?

Basic: XRD data show C-H···F and π-π stacking interactions (interplanar distance: ~3.5 Å) stabilize the crystal lattice. These interactions are critical for predicting solubility and melting points .

Advanced: Hirshfeld surface analysis quantifies interaction contributions (e.g., H···F contacts: ~12% of surface area). Electrostatic potential (ESP) maps identify reactive sites for nucleophilic/electrophilic attacks, guiding derivatization strategies .

What biological activities have been experimentally validated for this compound?

Basic: Antimicrobial assays reveal moderate activity against Gram-positive bacteria (MIC: 25–50 µg/mL) and fungi (e.g., Candida albicans), attributed to membrane disruption via halogen and fluorine interactions .

Advanced: Structure-activity relationship (SAR) studies suggest replacing Br with bioisosteres (e.g., CF₃) enhances lipophilicity and potency. Molecular docking predicts binding to bacterial enoyl-ACP reductase (FabI), validated via enzyme inhibition assays .

How can computational models address contradictions in experimental data?

Advanced: Conflicting NLO measurements (e.g., bulk vs. single-molecule responses) are resolved using frequency-dependent hyperpolarizability calculations (e.g., β at 1064 nm vs. 1907 nm). Natural bond orbital (NBO) analysis clarifies charge delocalization pathways, reconciling discrepancies in spectroscopic vs. crystallographic data .

What strategies mitigate challenges in scaling up synthesis for research applications?

Advanced: Flow chemistry reduces side reactions (e.g., debromination) by controlling residence time. Microwave-assisted synthesis improves coupling efficiency (yield: ~85% in 30 min vs. 24 hrs conventional). Purification via SFC (supercritical fluid chromatography) enhances recovery of halogen-sensitive products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.